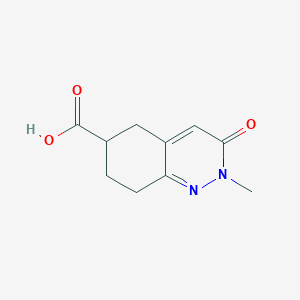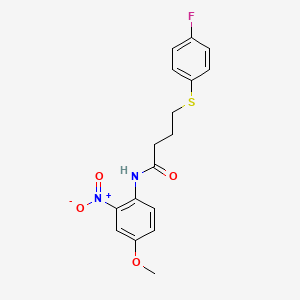![molecular formula C21H26BrN3O2 B2495901 3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 906159-88-4](/img/structure/B2495901.png)
3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic molecules that incorporate bromine, methoxyphenyl, methylpiperazine, and benzamide functional groups. These types of compounds are often explored for their potential in pharmaceutical applications due to the diverse biological activities associated with their structural frameworks.
Synthesis Analysis
While direct synthesis methods for "3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide" are not specified, related compounds typically involve multi-step synthetic procedures. For example, a practical method for synthesizing an orally active CCR5 antagonist, which shares some structural similarities, utilizes esterification, intramolecular Claisen type reactions, and Suzuki−Miyaura coupling as key steps (Ikemoto et al., 2005).
Molecular Structure Analysis
Structural analysis of similar benzamide derivatives has been performed using techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computations. These studies reveal that the molecular geometry and vibrational frequencies can provide insights into the stability and reactivity of the molecule (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactivity and interaction with biological targets are essential aspects of benzamide derivatives. Some compounds in this class show affinity for dopamine and serotonin receptor subtypes, indicating potential psychoactive or neurological applications (Perrone et al., 1995).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of CCR5 Antagonist : A practical method for synthesizing an orally active CCR5 antagonist, which is structurally related to 3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, has been developed. This method involves esterification and intramolecular Claisen type reaction, highlighting the compound's role in the synthesis of pharmacologically relevant molecules (Ikemoto et al., 2005).
Preparation of Phenoxo-bridged Dicopper(II) Complexes : Research into the synthesis of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, which include structures similar to 3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, has been conducted. These studies are significant for understanding the spectral, electrochemical, and magnetic properties of these complexes (Amudha et al., 1999).
Radical Cyclisation to Tetrahydrofuran Derivatives : Controlled-potential reduction of compounds structurally related to 3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has been used to achieve selective radical cyclisation, leading to tetrahydrofuran derivatives. This showcases its utility in organic synthesis and the production of complex organic structures (Esteves et al., 2007).
Pharmaceutical and Medicinal Chemistry
Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives : Research into the synthesis of a new series of thienoanalogues of loxapine, a potent antipsychotic drug, has been conducted using intermediates related to 3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide. This highlights its role in the development of new antipsychotic drugs (Kohara et al., 2002).
Evaluation as D2 and 5‐HT2A Receptor Ligands : A study evaluating the binding affinities of compounds, including those similar to 3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, at the rat D2 and 5-HT2A receptors, shows its potential relevance in the study of neurotransmitter receptors (Tomić et al., 2011).
Synthesis of Benzamides for Anticonvulsant Activity : The synthesis of benzamides containing structures similar to 3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide for evaluating their anticonvulsant activity further demonstrates the compound's significance in medicinal chemistry (Mussoi et al., 1996).
Propiedades
IUPAC Name |
3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O2/c1-24-10-12-25(13-11-24)20(16-6-8-19(27-2)9-7-16)15-23-21(26)17-4-3-5-18(22)14-17/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKMMSSHXXOHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dichlorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2495818.png)
![5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495819.png)




![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2495826.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2495827.png)
![N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495830.png)
![methyl 4-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2495831.png)
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2495832.png)
![[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2495833.png)
![7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2495835.png)
